

An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-Trityl-1H-imidazole-4-carbaldehyde

Cat. No.: B127408

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-Trityl-1H-imidazole-4-carbaldehyde**, a key intermediate in organic and medicinal chemistry.

Core Molecular Data

1-Trityl-1H-imidazole-4-carbaldehyde, also known as (4-Formyl-1H-imidazol-1-yl)triphenylmethane, is a heterocyclic compound featuring an imidazole ring protected by a bulky trityl group and functionalized with an aldehyde.^[1] This structure makes it a versatile building block in the synthesis of more complex molecules.^[2]

Property	Value
Molecular Formula	C ₂₃ H ₁₈ N ₂ O ^{[1][2][3]}
Molecular Weight	338.41 g/mol ^{[1][2][3]}
CAS Number	33016-47-6 ^{[1][2][3]}
Appearance	White to light yellow solid

Significance in Research and Drug Development

The imidazole nucleus is a fundamental structural motif found in numerous biologically active compounds, including the amino acid histidine and many pharmaceuticals.[4] **1-Trityl-1H-imidazole-4-carbaldehyde** serves as a crucial starting material for creating a diverse library of imidazole-based compounds.[2][5] The trityl group acts as a protecting group for the imidazole nitrogen, allowing for selective reactions at the aldehyde functional group.[2] This aldehyde group is highly reactive and can readily undergo transformations such as nucleophilic additions and reductive aminations, enabling the introduction of various substituents.[2][5]

This compound is a key intermediate in the synthesis of novel molecules with potential therapeutic applications, including antifungal and antibacterial agents.[2][6]

Experimental Protocol: Synthesis of (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

This protocol details a key step in the synthesis of medetomidine, a pharmaceutical agent, starting from **1-Trityl-1H-imidazole-4-carbaldehyde**. The process involves a nucleophilic addition of a Grignard reagent followed by oxidation.[7]

Materials:

- **1-Trityl-1H-imidazole-4-carbaldehyde**
- 2,3-Dimethylbromobenzene
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Manganese dioxide (MnO_2)
- Hydrochloric acid (1M HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate

- Hexane
- Argon or Nitrogen gas (for inert atmosphere)

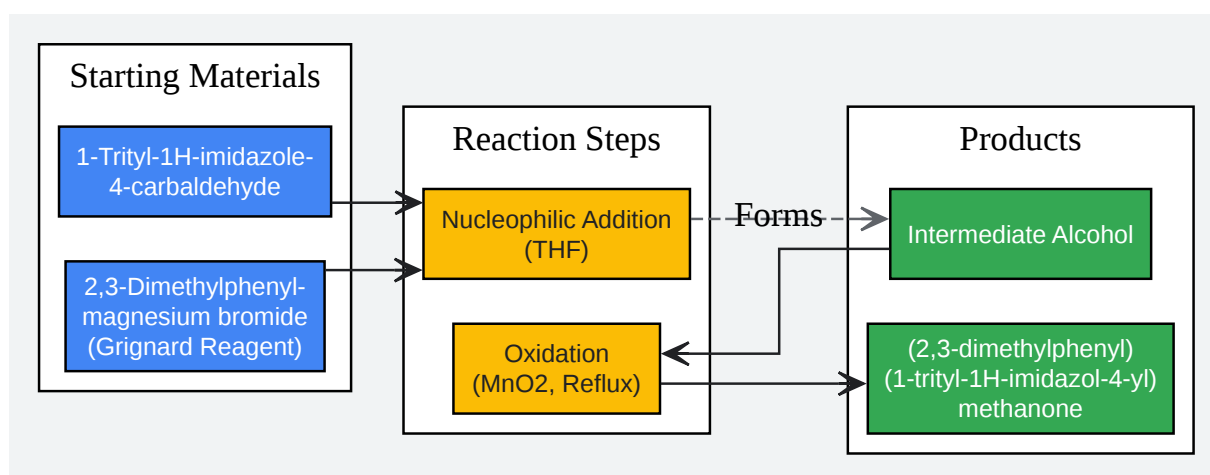
Procedure:

- Grignard Reagent Preparation:
 - Under an inert atmosphere (Argon), add magnesium turnings (1.2 eq) to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
 - Add a small volume of anhydrous THF.
 - Slowly add a solution of 2,3-dimethylbromobenzene (1.1 eq) in anhydrous THF to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required.
 - Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2,3-dimethylphenylmagnesium bromide).
- Nucleophilic Addition:
 - Cool the Grignard reagent solution to 0°C in an ice bath.
 - Dissolve **1-Trityl-1H-imidazole-4-carbaldehyde** (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Oxidation:
 - Upon completion of the addition reaction, add manganese dioxide (MnO₂) (5.0 eq) to the reaction mixture portion-wise.

- Heat the mixture to reflux and maintain for 4-5 hours. The intermediate alcohol will be oxidized to the corresponding ketone.[7]
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese salts. Wash the celite pad with ethyl acetate.
 - Combine the filtrates and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
 - Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone.

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis described in the experimental protocol.



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Caption: Synthetic pathway from **1-Trityl-1H-imidazole-4-carbaldehyde** to a ketone intermediate.

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References

- 1. scbt.com [scbt.com]
- 2. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 3. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]
- 6. 1-Trityl-1H-imidazole-4-carbaldehyde | 4-Formyl-1-tritylimidazole | Imidazoles | Ambeed.com [ambeed.com]
- 7. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
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